molecular formula C14H15Cl2NO B1455390 (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride CAS No. 1354954-47-4

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride

Cat. No. B1455390
M. Wt: 284.2 g/mol
InChI Key: LIQOLQKGRGPIQI-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354954-47-4 . It has a molecular weight of 284.18 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Chlorinated Compounds in Environmental Estrogens

Research on methoxychlor, a chlorinated hydrocarbon pesticide, reveals its proestrogenic activity, highlighting the potential hazard of chlorinated compounds to development and reproduction. Methoxychlor's metabolism into an active estrogenic form, HPTE, indicates its adverse effects on fertility and developmental processes, offering a basis for studying related chlorinated compounds' environmental and biological impacts (Cummings, 1997).

Anticancer Drug Development

The exploration of compounds for anticancer applications, such as (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran, demonstrates the potential of chlorinated and methoxylated compounds in synthesizing drugs with high tumor specificity and reduced keratinocyte toxicity. This highlights the importance of chemical modification in developing novel anticancer therapies with minimized side effects (Sugita et al., 2017).

Environmental Impact of Chlorophenols

Studies on chlorophenols, such as 2-chlorophenol, have evaluated their moderate toxic effects on mammalian and aquatic life, their persistence in the environment, and their strong organoleptic impact. This research is crucial for understanding the environmental fate of chlorinated compounds and their potential ecological risks (Krijgsheld & Gen, 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-chlorophenyl)-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQOLQKGRGPIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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